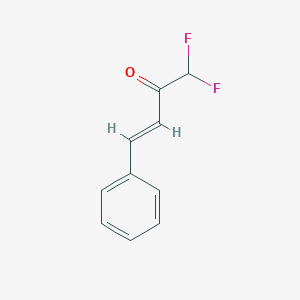
Styryl(difluoromethyl) ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styryl(difluoromethyl) ketone is an organic compound characterized by the presence of a styryl group (a phenyl group attached to an ethylene group) and a difluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Styryl(difluoromethyl) ketone can be synthesized through various methods. One common approach involves the difluorination of 1-trifluoromethyl-1,3-diketones followed by a fragmentation process . This one-pot synthesis is convenient and efficient, allowing for the preparation of difluoromethyl ketones in good yields.
Another method involves the use of difluoromethyl sulfonium ylides as difluorocarbene sources, which can be used to achieve direct α-difluoromethylation of ketene silyl acetals . This method is highly selective and provides a straightforward route to the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Styryl(difluoromethyl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Styryl(difluoromethyl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of styryl(difluoromethyl) ketone involves its interaction with specific molecular targets, such as enzymes and proteins. The difluoromethyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity . This interaction is often mediated by the electrophilic nature of the carbonyl carbon atom and the ability of the difluoromethyl group to form hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Styryl(difluoromethyl) ketone can be compared with other similar compounds, such as trifluoromethyl ketones and other difluoromethyl ketones . These compounds share similar structural features but differ in their reactivity and applications. For example:
Trifluoromethyl Ketones: These compounds are more reactive due to the presence of an additional fluorine atom, making them potent inhibitors of various enzymes.
Other Difluoromethyl Ketones: These compounds have similar reactivity but may differ in their specific applications and properties.
List of Similar Compounds
- Trifluoromethyl ketone
- Difluoromethyl ketone
- Phenyl difluoromethyl ketone
- α,α-Difluoromethyl ketone
Properties
Molecular Formula |
C10H8F2O |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(E)-1,1-difluoro-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H8F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-7,10H/b7-6+ |
InChI Key |
MZOSOJWVJDDOBK-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















